

Spectroscopic Profile of Ethyl 2-(oxan-4-ylidene)acetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ethyl 2-(oxan-4-ylidene)acetate**

Cat. No.: **B145176**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **Ethyl 2-(oxan-4-ylidene)acetate** (CAS No. 130312-00-4), a valuable intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The empirical formula for **Ethyl 2-(oxan-4-ylidene)acetate** is C₉H₁₄O₃, with a molecular weight of 170.21 g/mol. The structural and electronic environment of the molecule has been elucidated using various spectroscopic techniques. The key data are summarized in the tables below for quick reference and comparison.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.85	s	1H	=CH
4.15	q, $J = 7.1$ Hz	2H	-OCH ₂ CH ₃
3.70	t, $J = 5.5$ Hz	4H	-CH ₂ -O-CH ₂ - (oxan-2,6)
2.50	t, $J = 5.5$ Hz	2H	=C-CH ₂ - (oxan-3)
2.25	t, $J = 5.5$ Hz	2H	=C-CH ₂ - (oxan-5)
1.25	t, $J = 7.1$ Hz	3H	-OCH ₂ CH ₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Assignment
166.5	C=O (ester)
158.0	=C (quaternary)
115.0	=CH
64.5	-OCH ₂ - (oxan-2,6)
60.0	-OCH ₂ CH ₃
35.0	=C-CH ₂ - (oxan-3,5)
14.0	-OCH ₂ CH ₃

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2970	Medium	C-H stretch (alkane)
1715	Strong	C=O stretch (α,β -unsaturated ester)
1650	Medium	C=C stretch (alkene)
1220	Strong	C-O stretch (ester)
1100	Strong	C-O-C stretch (ether)

MS (Mass Spectrometry) Data

m/z	Relative Intensity	Assignment
170	High	[M] ⁺ (Molecular Ion)
125	Medium	[M - OCH ₂ CH ₃] ⁺
97	High	[M - COOCH ₂ CH ₃] ⁺
69	Medium	[C ₄ H ₅ O] ⁺
43	High	[C ₂ H ₃ O] ⁺

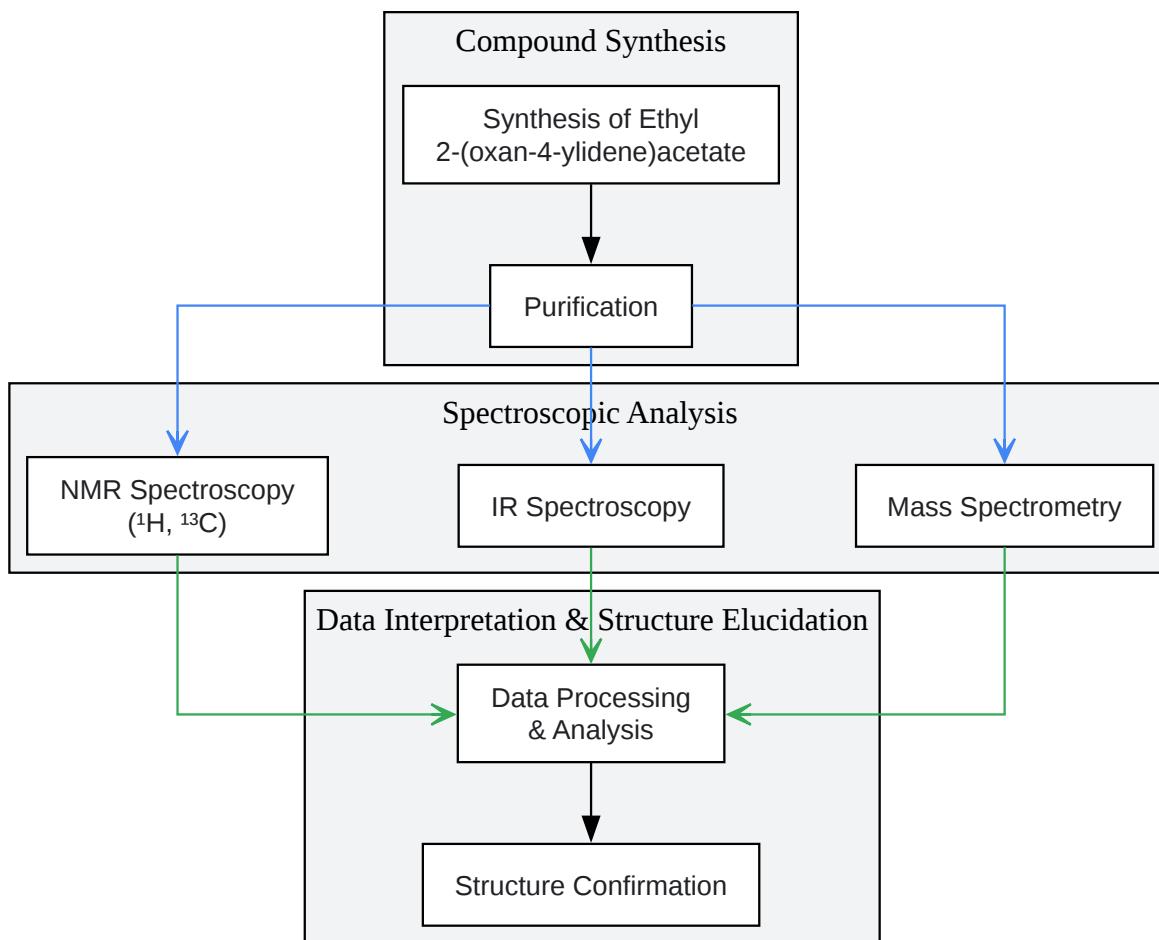
Experimental Protocols

The spectroscopic data presented above are typically acquired using standard laboratory procedures. Below are detailed methodologies for each key experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is prepared by dissolving approximately 10-20 mg of **Ethyl 2-(oxan-4-ylidene)acetate** in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, a spectral width of 0 to 220 ppm is used, with a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy


The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. A small drop of the neat liquid is placed between two plates to create a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be used in a liquid cell. The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectral data are acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via direct injection or through a gas chromatograph (GC-MS). For EI, an electron beam with an energy of 70 eV is used to ionize the sample. The resulting fragments are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Visualization of Spectroscopic Analysis Workflow

The logical flow of obtaining and interpreting spectroscopic data for a chemical compound like **Ethyl 2-(oxan-4-ylidene)acetate** can be visualized as follows:

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 2-(oxan-4-ylidene)acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b145176#spectroscopic-data-of-ethyl-2-oxan-4-ylidene-acetate-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com